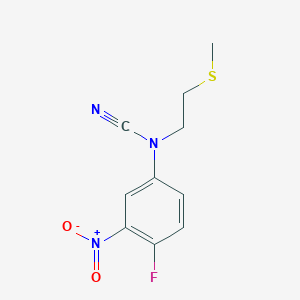

(4-Fluoro-3-nitrophenyl)-(2-methylsulfanylethyl)cyanamide

Description

Properties

IUPAC Name |

(4-fluoro-3-nitrophenyl)-(2-methylsulfanylethyl)cyanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3O2S/c1-17-5-4-13(7-12)8-2-3-9(11)10(6-8)14(15)16/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUTATLAXRMKCSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCN(C#N)C1=CC(=C(C=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-3-nitrophenyl)-(2-methylsulfanylethyl)cyanamide typically involves a multi-step process. One common method starts with the nitration of 4-fluoroaniline to obtain 4-fluoro-3-nitroaniline. This intermediate is then subjected to a nucleophilic substitution reaction with 2-chloroethyl methyl sulfide to form the corresponding 2-methylsulfanylethyl derivative. Finally, the cyanamide group is introduced through a reaction with cyanogen bromide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanylethyl group, leading to the formation of sulfoxides and sulfones.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: 4-Amino-3-nitrophenyl-(2-methylsulfanylethyl)cyanamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Fluoro-3-nitrophenyl)-(2-methylsulfanylethyl)cyanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Fluoro-3-nitrophenyl)-(2-methylsulfanylethyl)cyanamide involves its interaction with molecular targets such as enzymes and receptors. The fluoro and nitro groups play a crucial role in binding to active sites, while the cyanamide moiety can form covalent bonds with nucleophilic residues. This interaction can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Cyanamide derivatives vary widely in substituents and applications. Below is a comparative analysis based on substituent effects, biological activity, and synthetic utility:

Key Observations:

This contrasts with hydrogen cyanamide, which lacks aromatic stabilization and is highly reactive but unstable . The methylsulfanylethyl side chain may improve lipid solubility compared to simpler cyanamides, facilitating membrane penetration in biological systems.

Biological Activity: Hydrogen cyanamide’s phytotoxicity (evidenced by reduced biomass and elevated H₂O₂ in plants ) is mitigated in natural cyanamide derived from L-canavanine, which is regulated biosynthetically . The target compound’s sulfur-containing side chain could similarly reduce toxicity.

Synthetic Utility :

- The target compound shares functional parallels with N-(dibenzyloxyphosphoryl)-cyanamide , which serves as a phosphagen precursor . Its nitro group could facilitate further derivatization (e.g., reduction to amines or coupling with other electrophiles).

Research Findings and Data

Phytotoxicity and Agricultural Use

- Hydrogen cyanamide reduces Blumeria graminis (Bgt) infection in wheat but inhibits plant growth under control conditions (Table 1, ).

- Natural cyanamide in Vicia villosa is non-toxic in mature plants due to regulated biosynthesis from L-canavanine .

Table 1 : Comparative Effects of Nitrogen Fertilizers on Plant Growth and Pathogen Resistance

| Fertilizer | Bgt Infection Reduction | Plant Biomass Impact | Key Mechanism |

|---|---|---|---|

| Hydrogen Cyanamide | High | Significant decrease | Induces oxidative stress and SAR* |

| Ammonium Nitrate | Low | Neutral/mild increase | Standard nitrogen assimilation |

| Target Cyanamide Derivative | Not tested | Hypothetically milder | Potential SAR induction with lower ROS |

*SAR: Systemic Acquired Resistance

Biological Activity

The compound (4-Fluoro-3-nitrophenyl)-(2-methylsulfanylethyl)cyanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on available research.

Chemical Structure and Properties

The chemical structure of (4-Fluoro-3-nitrophenyl)-(2-methylsulfanylethyl)cyanamide can be represented as follows:

This compound features a fluorinated nitrophenyl group and a methylsulfanylethyl chain , which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exert its effects through:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation: It could interact with cell surface receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

Research indicates that (4-Fluoro-3-nitrophenyl)-(2-methylsulfanylethyl)cyanamide exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, showing effective inhibition of growth.

Table 1: Antimicrobial Activity of (4-Fluoro-3-nitrophenyl)-(2-methylsulfanylethyl)cyanamide

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Properties

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against certain cancer cell lines.

Case Study: Cytotoxicity Against MCF-7 Cells

A study evaluated the cytotoxic effects of (4-Fluoro-3-nitrophenyl)-(2-methylsulfanylethyl)cyanamide on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM.

Table 2: Cytotoxicity Results

| Concentration (µM) | Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 15 | 30 |

Research Findings

Recent studies have focused on elucidating the specific pathways through which (4-Fluoro-3-nitrophenyl)-(2-methylsulfanylethyl)cyanamide exerts its biological effects. Notably:

- Apoptosis Induction: Flow cytometry analysis revealed that treated cells exhibited increased annexin V positivity, indicating the induction of apoptosis.

- Cell Cycle Arrest: The compound was found to cause G1 phase arrest in cancer cells, which is crucial for inhibiting tumor growth.

Q & A

Q. What structural modifications enhance the therapeutic potential of (4-Fluoro-3-nitrophenyl)-(2-methylsulfanylethyl)cyanamide?

- Methodology : Perform SAR studies by synthesizing derivatives with varied substituents (e.g., replacing fluorine with chlorine or altering the sulfanyl group). Test modified compounds in bioactivity assays and pharmacokinetic models (e.g., CYP450 metabolism) .

Q. Tables for Key Data

| Biological Assay | Protocol | Outcome Metric |

|---|---|---|

| MIC Assay | Broth microdilution (CLSI guidelines) | IC₅₀ (µg/mL) |

| Cytotoxicity | MTT assay on HEK-293 cells | CC₅₀ (µg/mL) |

Q. Notes

- Advanced questions emphasize mechanistic and methodological rigor, while basic questions focus on foundational techniques.

- Data contradictions are addressed through iterative experimentation and computational validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.